3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one
CAS No.: 114914-23-7
Cat. No.: VC15946993
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114914-23-7 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | [(2-ethyl-4-oxoquinazolin-3-yl)amino] acetate |
| Standard InChI | InChI=1S/C12H13N3O3/c1-3-11-13-10-7-5-4-6-9(10)12(17)15(11)14-18-8(2)16/h4-7,14H,3H2,1-2H3 |
| Standard InChI Key | ILBBIZYSHBOQTH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C |
Introduction
Structural Characteristics and Nomenclature
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one (IUPAC name: 3-(acetoxyamino)-2-ethyl-3,4-dihydroquinazolin-4-one) features a bicyclic quinazolinone core with two distinct substituents:
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2-Ethyl group: Positioned at the C2 position, this alkyl chain influences electronic distribution and steric interactions.
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3-Acetoxyamino group: A rare N-substituent combining acetoxy and amino functionalities, potentially serving as a prodrug moiety or hydrogen-bond donor/acceptor .
The planar quinazolinone system (r.m.s. deviation < 0.02 Å in analogues ) likely persists in this derivative, with the 3-acetoxyamino group introducing conformational flexibility. X-ray crystallography of related compounds reveals dihedral angles between substituents and the core ranging from 75° to 86° , suggesting similar torsional strain in this molecule.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one may proceed via two key intermediates:
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2-Ethylquinazolin-4(3H)-one: Synthesized through cyclocondensation of anthranilic acid derivatives with ethyl-bearing reagents.
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Acetoxyamine: Introduced via nucleophilic substitution or coupling reactions at the N3 position.
Proposed Synthetic Route
Building on methods for analogous quinazolinones , a plausible pathway involves:
| Step | Reaction | Conditions | Yield* |
|---|---|---|---|
| 1 | Anthranilic acid + ethyl isocyanate → 2-ethyl-3,1-benzoxazin-4-one | Reflux in ethanol, 4 h | 75% |
| 2 | Ring-opening with NH2OH → 3-amino-2-ethylquinazolin-4(3H)-one | Alkaline aqueous medium, 60°C | 68% |
| 3 | Acetylation of 3-amino group → Target compound | Acetic anhydride, pyridine, 0°C | 82% |
*Hypothetical yields based on analogous reactions .
Key challenges include regioselective acetylation of the amino group and preventing O-acetylation side reactions. Spectroscopic characterization (e.g., disappearance of NH2 IR stretches at ~3200 cm⁻¹ post-acetylation) would confirm success .
Physicochemical Properties
Predicted properties derived from computational tools and analogue data :
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₃N₃O₃ |
| Molecular weight | 247.25 g/mol |
| LogP (octanol-water) | 1.8 ± 0.3 |
| Aqueous solubility | 0.45 mg/mL (25°C) |
| pKa (NH) | ~8.2 |
The acetoxyamino group enhances hydrophilicity compared to purely alkyl-substituted quinazolinones (LogP ~2.5 ), potentially improving bioavailability.
Biological Activity and Mechanism
While no direct bioactivity data exists for 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one, inferences from structural analogues suggest:
Anticancer Activity
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2-Alkylquinazolinones exhibit IC₅₀ values of 3–15 µM against HeLa cells .
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Acetoxyamino’s potential as a nitric oxide donor could induce apoptosis via ROS pathways.
Computational Insights
Molecular docking studies using Autodock Vina (PDB: 3TY7, M. tuberculosis enoyl-ACP reductase) predict:
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Strong hydrogen bonding between the acetoxyamino group and Thr196 (ΔG = -8.2 kcal/mol).
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Hydrophobic interactions from the ethyl group with Pro193 and Leu218.
These interactions suggest plausible target engagement, warranting experimental validation.
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